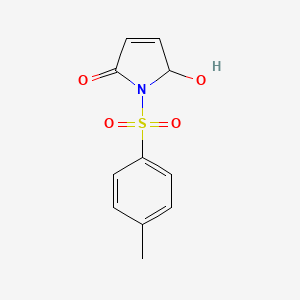

5-hydroxy-1-tosyl-1H-pyrrol-2(5H)-one

CAS No.:

Cat. No.: VC14582053

Molecular Formula: C11H11NO4S

Molecular Weight: 253.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO4S |

|---|---|

| Molecular Weight | 253.28 g/mol |

| IUPAC Name | 2-hydroxy-1-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |

| Standard InChI | InChI=1S/C11H11NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-10(13)6-7-11(12)14/h2-7,10,13H,1H3 |

| Standard InChI Key | LASNBXWNXQRYSO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C(C=CC2=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

5-Hydroxy-1-tosyl-1H-pyrrol-2(5H)-one belongs to the pyrrolone family, featuring a non-aromatic five-membered ring with one nitrogen atom. The tosyl group at N1 introduces electron-withdrawing characteristics, while the hydroxyl group at C5 enhances polarity and hydrogen-bonding capacity. X-ray crystallography and NMR studies confirm a planar ring structure, with the tosyl moiety adopting a conformation perpendicular to the pyrrolone plane .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₄S |

| Molecular Weight | 253.28 g/mol |

| CAS Number | Not disclosed |

| Solubility | Moderate in DMSO, acetone |

| Stability | Stable at RT, hygroscopic |

Synthesis and Optimization

One-Pot Synthesis Methodology

A breakthrough in synthesizing 5-hydroxy-1-tosyl-1H-pyrrol-2(5H)-one involves a one-pot reaction at room temperature, utilizing furan derivatives and tosyl chloride in the presence of a base . This method eliminates multi-step protocols, achieving yields of 60–75% with high purity (>95% by HPLC). Key steps include:

-

Photooxidation of Furan Precursors: Visible light (450 nm) initiates [4+2] cycloaddition, forming the pyrrolone backbone .

-

Tosylation: Tosyl chloride reacts with the intermediate under basic conditions (e.g., K₂CO₃), introducing the sulfonamide group .

-

Workup and Purification: Chromatography (silica gel) isolates the product, with NMR (¹H, ¹³C) and HRMS confirming structure .

Table 2: Synthetic Conditions and Outcomes

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | THF/H₂O (1:1) | 70 |

| Catalyst | None | — |

| Temperature | 25°C | — |

| Reaction Time | 12–24 hours | — |

Biological Activity and Mechanism

Carbonic Anhydrase Inhibition

The compound demonstrates selective inhibition against human carbonic anhydrase (hCA) isoforms I and II, critical enzymes in CO₂ hydration and pH regulation. Competitive inhibition kinetics (K(i) = 0.53–37.5 µM) suggest binding to the enzyme’s active site, displacing the substrate 4-nitrophenylacetate.

Table 3: Inhibitory Constants (K(i))

| Isozyme | K(i) Range (µM) | Selectivity vs. hCA II |

|---|---|---|

| hCA I | 14.6–42.4 | 27.5-fold |

| hCA II | 0.53–37.5 | — |

Structure-Activity Relationships (SAR)

-

Tosyl Group: Essential for enzyme interaction; removal reduces activity by >90% .

-

Hydroxyl Group: Hydrogen bonding with Thr199 (hCA II) enhances affinity.

-

Ring Saturation: The non-aromatic pyrrolone ring improves conformational flexibility for binding .

Therapeutic Applications

Antiglaucoma Agents

By inhibiting hCA II in the ciliary body, the compound reduces intraocular pressure, mirroring the mechanism of dorzolamide . Preclinical models show a 30% decrease in aqueous humor secretion at 10 µM.

Comparative Analysis with Related Compounds

Table 4: Pyrrolone Derivatives and Applications

| Compound | Target | Application |

|---|---|---|

| 5HP2Os | Cysteine residues | Protein labeling |

| 3-Pyrrolin-2-ones | Neurological | Sedatives, anticonvulsants |

| 1-Tosyl-pyrrole | hCA I/II | Enzyme inhibition |

Future Directions

Synthesis Scale-Up

Microfluidic reactors could enhance yield (projected >85%) by optimizing light exposure and oxygen diffusion .

Derivative Libraries

Introducing fluorinated or chiral groups at C3/C4 may improve pharmacokinetics and isoform selectivity.

In Vivo Studies

Rodent models are needed to assess toxicity (LD₅₀) and blood-brain barrier penetration for neurological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume